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molecular formula C13H9Cl2N3 B8816089 7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8816089
M. Wt: 278.13 g/mol
InChI Key: ZWJGWLDTXFSNEC-UHFFFAOYSA-N
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Patent
US07700593B2

Procedure details

A mixture of (E)-1-(2-chlorobenzylidene)-2-(4-chloro-6-methylpyridin-2-yl)hydrazine (0.247 g, 0.882 mmol) and chloramine trihydrate (0.273 g, 0.970 mmol) in 7 mL of EtOH was heated at 80° C. for 2 h. After cooling to RT, water was added and the mixture was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 1.05 g of crude material. The crude material was purified by silica gel chromatography (50-75% EtOAc in hexanes) to afford 7-chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine as an off white solid. MS (ESI, pos. ion) m/z: 278.0 (M+1).
Quantity
0.247 g
Type
reactant
Reaction Step One
Name
chloramine trihydrate
Quantity
0.273 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1/[CH:4]=[N:5]/[NH:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([CH3:14])[N:8]=1.O.O.O.NCl.O>CCO>[Cl:13][C:11]1[CH:10]=[C:9]([CH3:14])[N:8]2[C:4]([C:3]3[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=3[Cl:1])=[N:5][N:6]=[C:7]2[CH:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.247 g
Type
reactant
Smiles
ClC1=C(\C=N\NC2=NC(=CC(=C2)Cl)C)C=CC=C1
Name
chloramine trihydrate
Quantity
0.273 g
Type
reactant
Smiles
O.O.O.NCl
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 1.05 g of crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (50-75% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C(=C1)C)C(=NN2)C2=C(C=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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